molecular formula C22H28O6 B1257481 maoecrystal A CAS No. 96850-30-5

maoecrystal A

Cat. No. B1257481
CAS RN: 96850-30-5
M. Wt: 388.5 g/mol
InChI Key: DCULYKVTBAXAER-XETVFITMSA-N
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Description

Synthesis Analysis

The synthesis of Maoecrystal A has been a subject of extensive study, with various approaches being developed to tackle its complex structure. Key strategies include enantioselective synthesis, which involves intricate reactions such as intramolecular Heck reaction, oxidative cycloetherification, and intermolecular Diels-Alder reaction to construct the carbocyclic core in a stereoselective manner (Zheng et al., 2014). Another approach described the synthesis of the maoecrystal V carbon skeleton, highlighting the significance of arylation of a 1,3-dicarbonyl compound with a triarylbismuth(V) dichloride species, oxidative dearomatization of a phenol, and a subsequent intramolecular Diels-Alder reaction (Krawczuk et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is defined by its unique and complex architecture, which includes a challenging synthesis of its carbon skeleton and the strategic assembly of its lactone subunit. A total synthesis strategy highlighted the counterintuitive early disconnection of the lactone subunit to a polycyclic enol ether intermediate, facilitating C-H functionalization at the early phase of the synthesis (Lu et al., 2013).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of this compound showcase the complexity and creativity required to assemble its structure. A notable synthetic study toward Maoecrystal V, closely related to this compound, developed a concise approach for the core structure construction, utilizing lead-mediated arylation of beta-ketoesters and oxidative dearomatization/IMDA reaction as key steps (Gong et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline structure, were elucidated through comprehensive NMR and MS spectroscopic analysis, coupled with single-crystal X-ray diffraction studies. These techniques confirmed its novel C19 diterpenoid structure, possessing a unique skeleton that showed remarkable inhibitory activity towards HeLa cells (Li et al., 2004).

Scientific Research Applications

Maoecrystal V's Cytotoxic Properties Maoecrystal V, a diterpenoid with a unique C19 skeleton, was isolated from Isodon eriocalyx. It demonstrates significant cytotoxicity against HeLa cells, indicating potential as an anti-cancer agent. This discovery is significant due to its remarkable inhibitory activity, which surpasses that of some known compounds like cis-platin (Li et al., 2004).

Synthesis Efforts Significant research has been devoted to synthesizing maoecrystal V because of its complex structure and intriguing biological properties. This includes the development of novel synthetic routes to recreate its unique molecular structure (Zhang et al., 2011).

Maoecrystal Z and Its Effects Another variant, maoecrystal Z, was also isolated from Isodon eriocalyx. It possesses a unique tetracyclic skeleton and exhibits inhibitory effects against various human tumor cells, further emphasizing the potential of these compounds in cancer research (Han et al., 2006).

Pharmacokinetic Studies An UPLC-MS/MS method was developed to quantify maoecrystal A in rat plasma, aiding in pharmacokinetic studies. This study is crucial for understanding the absorption and metabolism of this compound, which has shown various pharmacological activities (Zhang et al., 2018).

Laboratory Synthesis and Potential Medicinal Use Maoecrystal V was synthesized in the laboratory, a significant achievement due to its complex structure and potential as an anticancer agent. This synthetic achievement opens avenues for creating and testing related structures that might prove to be more effective medicines (Todrank, 2010).

Ring D Degradation Study A study on the exhaustive degradation of the ring D of this compound provided insights into its structural complexity and potential chemical modifications (Xu & Wang, 2005).

Safety and Hazards

The safety data sheet for Maoecrystal A suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

Maoecrystal A is a compound isolated from the leaves of Rabdosia eriocalyx The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that this compound is an ent-kaurane-type diterpene , a class of compounds that often exhibit anti-inflammatory, antibacterial, and anticancer activities.

Pharmacokinetics

A study has been conducted to develop an UPLC-MS/MS method to quantify this compound in rat plasma, which is a step towards understanding its pharmacokinetics . .

properties

IUPAC Name

[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULYKVTBAXAER-XETVFITMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Maoecrystal A?

A1: this compound has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly utilize NMR (1H and 13C), IR, and mass spectrometry (EIMS and ESIMS) for structural elucidation of this compound. These techniques help determine functional groups and connectivity within the molecule. [, , ]

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits cytotoxic activity against various human tumor cell lines. [, , ]

Q4: Which tumor cell lines have shown sensitivity to this compound in vitro?

A4: Studies have demonstrated the cytotoxic effects of this compound on K562 (leukemia), A549 (lung cancer), T24 (bladder cancer), HL-60 (leukemia), HCT (colon cancer), MKN-28 (gastric cancer), MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines. [, , ]

Q5: Has the specific mechanism of action for this compound's cytotoxic activity been elucidated?

A5: While the precise mechanism remains under investigation, research suggests that this compound, like other ent-kaurane diterpenoids, may exert its cytotoxic effects through various pathways, including induction of apoptosis and cell cycle arrest. [, ]

Q6: What are some of the known structural analogs of this compound?

A6: Several structurally related ent-kaurane diterpenoids have been isolated from Isodon species, including Maoecrystals B, C, D, P, Q, S, W, X, and Y, as well as eriocalyxin B, laxiflorin A-I, and trichorabdal A. [, , , , ]

Q7: How do structural modifications of the ent-kaurane scaffold affect biological activity?

A7: Studies examining Structure-Activity Relationships (SAR) reveal that modifications to the ent-kaurane skeleton, such as variations in oxygenation patterns and ring modifications, significantly influence the potency and selectivity of cytotoxic activity. [, , ] For example, the presence of a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton in Maoecrystal V is associated with remarkable inhibitory activity toward HeLa cells. [, ]

Q8: Have there been successful total syntheses of this compound reported?

A8: While there haven't been published total syntheses of this compound specifically, researchers have achieved the total synthesis of several related ent-kaurane diterpenoids, including Maoecrystal V, Maoecrystal Z, Trichorabdal A, and Longikaurin E. These syntheses have provided valuable insights into the construction of complex ent-kaurane frameworks and could potentially be adapted for the synthesis of this compound. [, , , , , , , , , ]

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